REACTION_CXSMILES
|
[SH:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[OH-].[Na+].Br[CH2:12][CH2:13][OH:14].CCCCCC>CO.CC(OC)(C)C>[OH:14][CH2:13][CH2:12][S:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
SC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
39.2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5.2 mL
|
Type
|
reactant
|
Smiles
|
BrCCO
|
Name
|
|
Quantity
|
16.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
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CC(C)(C)OC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
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Control Type
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UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
stirred 1 h at −5° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The reaction mixture was stirred for 21 h at room temperature
|
Duration
|
21 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
the residue treated with 10 ml water and 30 ml tBME
|
Type
|
EXTRACTION
|
Details
|
After extraction and phase separation
|
Type
|
WASH
|
Details
|
the organic phase was washed with 20 ml saturated NaHCO3 and 20 ml brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield 6.03 g crude product
|
Type
|
STIRRING
|
Details
|
The so formed suspension was stirred 16 h at room temperature and 1 h at 4° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The crystals were separated on a filter funnel
|
Type
|
WASH
|
Details
|
washed with 5 ml hexane (4° C.)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCSC1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g | |
YIELD: PERCENTYIELD | 77.7% | |
YIELD: CALCULATEDPERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |